molecular formula C18H21N3O4 B14962506 1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Cat. No.: B14962506
M. Wt: 343.4 g/mol
InChI Key: HWLRUTLILPCKGU-UHFFFAOYSA-N
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Description

1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and an acetylphenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with phenols via a Michael addition reaction. This reaction is efficient and can be accomplished in a single step with satisfactory yields . The reaction conditions often involve the use of pyridine as a base in ethanol or triethylamine as a base in dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using water as a solvent and minimizing hazardous chemicals, are likely to be applied to optimize the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetylphenyl group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, piperidine derivatives are known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

1-[1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C18H21N3O4/c1-11(22)12-2-4-14(5-3-12)21-16(23)10-15(18(21)25)20-8-6-13(7-9-20)17(19)24/h2-5,13,15H,6-10H2,1H3,(H2,19,24)

InChI Key

HWLRUTLILPCKGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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